molecular formula C16H25NO3S B602937 Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine CAS No. 1206106-17-3

Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine

Cat. No.: B602937
CAS No.: 1206106-17-3
M. Wt: 311.4g/mol
InChI Key: NPAZQGVNRHFNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine is an organic compound that features a cyclohexyl group attached to a sulfonyl-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-ethoxy-5-methylphenyl with a sulfonyl chloride derivative, followed by the introduction of the cyclohexyl group through a nucleophilic substitution reaction. The final step involves the formation of the methylamine group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methylamine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The ethoxy and methyl groups can influence the compound’s solubility and overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methanol
  • Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methyl chloride
  • Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methyl ether

Uniqueness

Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from chemical synthesis to biological studies.

Properties

CAS No.

1206106-17-3

Molecular Formula

C16H25NO3S

Molecular Weight

311.4g/mol

IUPAC Name

N-cyclohexyl-2-ethoxy-N,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H25NO3S/c1-4-20-15-11-10-13(2)12-16(15)21(18,19)17(3)14-8-6-5-7-9-14/h10-12,14H,4-9H2,1-3H3

InChI Key

NPAZQGVNRHFNFZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N(C)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.